molecular formula C22H20Cl2N2O4S B426868 2-[4-(benzylsulfamoyl)phenoxy]-N-[(2,4-dichlorophenyl)methyl]acetamide

2-[4-(benzylsulfamoyl)phenoxy]-N-[(2,4-dichlorophenyl)methyl]acetamide

Cat. No.: B426868
M. Wt: 479.4g/mol
InChI Key: ZUEVKQCFJLEJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(benzylsulfamoyl)phenoxy]-N-[(2,4-dichlorophenyl)methyl]acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a benzylamino sulfonyl group, a phenoxy group, and a dichlorobenzyl acetamide moiety. It is often studied for its potential pharmacological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzylsulfamoyl)phenoxy]-N-[(2,4-dichlorophenyl)methyl]acetamide typically involves multiple steps. One common method includes the coupling of a phenoxy acid with a benzylamino sulfonyl derivative. The reaction is usually carried out in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzylsulfamoyl)phenoxy]-N-[(2,4-dichlorophenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[4-(benzylsulfamoyl)phenoxy]-N-[(2,4-dichlorophenyl)methyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(benzylsulfamoyl)phenoxy]-N-[(2,4-dichlorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(benzylsulfamoyl)phenoxy]-N-[(2,4-dichlorophenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl moiety, in particular, may contribute to its enhanced stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C22H20Cl2N2O4S

Molecular Weight

479.4g/mol

IUPAC Name

2-[4-(benzylsulfamoyl)phenoxy]-N-[(2,4-dichlorophenyl)methyl]acetamide

InChI

InChI=1S/C22H20Cl2N2O4S/c23-18-7-6-17(21(24)12-18)14-25-22(27)15-30-19-8-10-20(11-9-19)31(28,29)26-13-16-4-2-1-3-5-16/h1-12,26H,13-15H2,(H,25,27)

InChI Key

ZUEVKQCFJLEJQR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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